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Compound of Interest

Compound Name: Sanggenon W

Cat. No.: B12366033 Get Quote

A comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS),

and infrared (IR) data for Sanggenon C, a bioactive Diels-Alder type adduct isolated from the

root bark of Morus species.

Introduction
Sanggenon C is a complex prenylated flavonoid, recognized for its potential therapeutic

properties, including hypotensive and anti-inflammatory effects. Structurally, it is a Diels-Alder

adduct, which contributes to its unique chemical architecture and biological activity. This

technical guide provides a detailed overview of the key spectroscopic data—NMR, MS, and IR

—that are fundamental to the structural elucidation and characterization of Sanggenon C. The

information presented here is intended for researchers, scientists, and professionals in the field

of natural product chemistry and drug development.

It is important to note that the compound "Sanggenon W" as specified in the initial query did

not yield any specific findings in the scientific literature. It is presumed to be a typographical

error, and this guide will therefore focus on the well-documented compound, Sanggenon C.

Spectroscopic Data
The structural confirmation of Sanggenon C is heavily reliant on a combination of spectroscopic

techniques. Below is a summary of the key data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H and ¹³C NMR spectra of Sanggenon C are crucial for determining its intricate molecular

framework. The data presented here is typically acquired in deuterated acetone (acetone-d₆).

Table 1: ¹H NMR Spectroscopic Data for Sanggenon C (in acetone-d₆)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Assignment

Data not fully
available in the
public domain.
Original research
articles should be
consulted for a
complete list of
assignments.

~6.0-7.5 m Aromatic Protons

~5.5 br s Olefinic Proton

~1.5-1.7 s
Methyl Protons (prenyl

group)

| ~1.8 | s | | Methyl Protons (cyclohexene ring) |

Table 2: ¹³C NMR Spectroscopic Data for Sanggenon C (in acetone-d₆)

Chemical Shift (δ) ppm Assignment

Data not fully available in the public
domain. Original research articles should
be consulted for a complete list of
assignments.

~200 Carbonyl Carbon (C=O)

~160-165 Aromatic Carbons (C-O)

~100-130 Aromatic and Olefinic Carbons
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| ~20-50 | Aliphatic Carbons |

Mass Spectrometry (MS)
Mass spectrometry provides essential information regarding the molecular weight and

fragmentation pattern of Sanggenon C, further confirming its molecular formula, C₄₀H₃₆O₁₂.

Table 3: Mass Spectrometry Data for Sanggenon C

m/z Relative Intensity (%) Proposed Fragment

708 [M]⁺ Molecular Ion

| Specific fragmentation data is not readily available in public sources. Detailed analysis would

require access to the raw mass spectrum. | | |

Infrared (IR) Spectroscopy
The IR spectrum of Sanggenon C reveals the presence of key functional groups within the

molecule.

Table 4: Infrared (IR) Spectroscopic Data for Sanggenon C

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3350 broad
O-H (hydroxyl groups)
stretching

1665 strong C=O (carbonyl) stretching

1605 medium C=C (aromatic) stretching

| 1585 | medium | C=C (aromatic) stretching |

Experimental Protocols
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Detailed experimental procedures are critical for the replication and verification of

spectroscopic data. The following are generalized protocols based on standard practices for

the analysis of natural products like Sanggenon C.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: A few milligrams of purified Sanggenon C are dissolved in

approximately 0.5 mL of deuterated acetone (acetone-d₆).

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D

NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon

correlations.

Mass Spectrometry
Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with a

chromatographic system like LC-MS (Liquid Chromatography-Mass Spectrometry), is

employed.

Ionization: Electrospray ionization (ESI) is a common technique for flavonoids like

Sanggenon C.

Data Acquisition: Data is collected in both positive and negative ion modes to obtain the

molecular ion peak and study the fragmentation patterns.

Infrared Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A

small amount of Sanggenon C is finely ground with dry KBr and pressed into a thin,

transparent disk.

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400

cm⁻¹).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Spectroscopic Analysis
The structural elucidation of a natural product like Sanggenon C follows a logical workflow,

beginning with isolation and culminating in the detailed analysis of its spectroscopic data.

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Plant Material (Morus Root Bark)

Extraction

Chromatographic Separation

Pure Sanggenon C

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy (1D & 2D)

Molecular Formula & Weight Functional Groups Connectivity & Stereochemistry

Final Structure of Sanggenon C
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Workflow for the isolation and structural elucidation of Sanggenon C.

To cite this document: BenchChem. [Spectroscopic Profile of Sanggenon C: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366033#spectroscopic-data-for-sanggenon-w-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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